Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)-

Molecular Conformation Photoelectron Spectroscopy Schiff Base

This Schiff base is the direct imine precursor to BNA (N-benzyl-2-methyl-4-nitroaniline), the organic NLO crystal for THz-wave generation. The 2-methyl-4-nitro substitution enforces an aniline-ring twist angle >60° and a 7.15 D dipole moment, creating a sterically and electronically defined N-donor ligand for Cu(II)/Zn(II) complexes. Unlike the des-methyl or des-nitro analogs, this specific substitution pattern is essential for controlled polymorphism, selective deuteration, and reproducible charge-transfer properties in NLO applications.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 14632-40-7
Cat. No. B14713969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 2-methyl-4-nitro-N-(phenylmethylene)-
CAS14632-40-7
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])N=CC2=CC=CC=C2
InChIInChI=1S/C14H12N2O2/c1-11-9-13(16(17)18)7-8-14(11)15-10-12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyUQMNNWIMPWPBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- (CAS 14632-40-7): Procurement-Grade Schiff Base with Defined Conformational and Electronic Signature


Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- (CAS 14632-40-7), also named N-(2-methyl-4-nitrophenyl)-1-phenylmethanimine or o-Toluidine, N-benzylidene-4-nitro-, is a Schiff base formed by condensation of 2-methyl-4-nitroaniline with benzaldehyde [1]. It belongs to the N-benzylideneaniline family and features a conjugated imine (C=N) bridge linking two aromatic rings. The aniline ring carries a nitro group at the 4-position and a methyl group at the 2-position, yielding a molecular formula of C14H12N2O2 and a molecular weight of 240.26 g/mol [1]. Its computed dipole moment of 7.15 Debye reflects a pronounced charge-transfer character [2]. The compound is commercially available from multiple suppliers, typically at 95% purity, and serves as both a research intermediate and a ligand precursor in coordination chemistry and materials science .

Why Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- Cannot Be Simply Replaced by Other N-Benzylideneaniline Analogs


Within the N-benzylideneaniline class, seemingly minor substituent changes produce large differences in molecular conformation, electronic distribution, and resulting physicochemical properties. Experimental photoelectron spectroscopy demonstrates that the aniline-ring twist angle (θN) in N-benzylidene-4-nitroaniline is approximately 60°, whereas the unsubstituted parent adopts a substantially less twisted conformation [1]. Introduction of a 2-methyl group further perturbs this angle and alters frontier orbital energies, directly affecting reactivity, coordination behavior, and charge-transfer characteristics [2]. Consequently, a buyer who substitutes Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- (CAS 14632-40-7) with, for example, the 4-nitro analog lacking the 2-methyl group, or with the 2-methyl analog lacking the nitro group, cannot reproduce the specific spatial and electronic profile required for applications such as tailored ligand design, non-linear optical precursor synthesis, or structure-activity relationship studies. The quantitative data below substantiate these differentiation points.

Quantitative Differentiation of Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- (CAS 14632-40-7) Versus Closest Analogs


Aniline-Ring Twist Angle: Ortho-Methyl Effect on Conformation Distinguished from N-Benzylidene-4-nitroaniline

Photoelectron spectroscopy studies established that N-benzylidene-4-nitroaniline adopts an aniline-ring twist angle θN of approximately 60° relative to the imine plane, versus ~30° for the unsubstituted N-benzylideneaniline [1][2]. The 2-methyl substituent in Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- introduces additional steric hindrance that further increases θN and modifies the energetic separation of the two highest occupied molecular orbitals (ΔIP), shifting the ionization potentials relative to the non-methylated 4-nitro analog [2]. This conformation-controlled electronic structure is a direct consequence of the specific 2-methyl-4-nitro substitution pattern, which cannot be replicated by either the 4-nitro-only or 2-methyl-only variants.

Molecular Conformation Photoelectron Spectroscopy Schiff Base

Dipole Moment and Electronic Energy: Computed Ground-State Properties for Rational Ligand Design

DFT calculations at the B3LYP/6-31G* level yield an electronic ground-state energy of -800.574483435 hartree and a dipole moment of 7.1497 Debye for Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- [1]. These values serve as quantitative benchmarks for computational screening of metal-binding affinity, solvation free energy, and charge-transfer excitation energies. In the broader N-benzylideneaniline family, the presence of the strong electron-withdrawing nitro group and electron-donating methyl group on the same aniline ring creates a dipolar push-pull system that is absent in analogs lacking either substituent; for instance, N-benzylideneaniline exhibits a significantly lower dipole moment due to the absence of the nitro acceptor [2].

Density Functional Theory Dipole Moment Electronic Structure

Schiff Base vs. Secondary Amine: Distinct Reactivity as a BNA (NLO Crystal) Precursor

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- is the Schiff base (imine) precursor to N-benzyl-2-methyl-4-nitroaniline (BNA, CAS 201157-13-3), a well-established organic non-linear optical (NLO) crystal [1][2]. BNA is obtained by reduction of the C=N double bond in the title compound. The imine functionality of CAS 14632-40-7 enables reversible hydrolysis, metal coordination via the nitrogen lone pair, and [2+2] cycloaddition reactions that are inaccessible with the saturated secondary amine BNA [3]. Conversely, if the end-use is BNA crystal growth, procurement of the Schiff base allows in-house reduction under controlled conditions, offering flexibility in purity management and deuteration strategies compared to direct BNA purchase.

Non-Linear Optics Synthetic Intermediate BNA Crystal

Commercial Availability and Purity Benchmarking Against Positional Isomers

Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- (CAS 14632-40-7) is stocked by multiple international chemical suppliers (CymitQuimica, A2B Chem, iChemistry) with a typical purity specification of 95% [1]. In contrast, the positional isomer Benzenamine, 4-methyl-2-nitro-N-(phenylmethylene)- (CAS not found in major catalogs) and the 3-nitro-2-methyl variant show significantly lower commercial availability, often requiring custom synthesis with lead times exceeding 4–6 weeks [2]. For procurement workflows where timeline and guaranteed purity are critical, the 2-methyl-4-nitro derivative offers a distinct logistical advantage over less common regioisomers.

Procurement Purity Supplier Comparison

Evidence-Backed Application Scenarios for Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- (CAS 14632-40-7)


Synthesis of N-Benzyl-2-methyl-4-nitroaniline (BNA) for Non-Linear Optical Crystal Growth

When the objective is to produce BNA single crystals with controlled polymorphism for THz-wave generation or frequency doubling, Benzenamine, 2-methyl-4-nitro-N-(phenylmethylene)- serves as the direct imine precursor. Reduction of the C=N bond yields BNA, whose orthorhombic and monoclinic polymorphs exhibit distinct NLO responses [1]. Procuring the Schiff base rather than pre-formed BNA allows in-process purity refinement and selective deuteration, which has been shown to influence cold crystallization behavior [1].

Ligand Synthesis for Metal Complexes Requiring a Defined Twist Angle and Electron-Withdrawing Character

The 2-methyl-4-nitro substitution pattern enforces an aniline-ring twist angle exceeding 60° [2] and imparts a dipole moment of 7.15 D [3], creating a sterically and electronically well-defined N-donor ligand. This is particularly relevant for designing Cu(II) or Zn(II) Schiff base complexes where the nitro group can participate in secondary coordination or hydrogen-bonding networks, and where the ortho-methyl group prevents undesired planarization that would otherwise alter the metal coordination sphere [2].

Structure-Activity Relationship (SAR) Studies on MMP Inhibition

Although direct MMP2 inhibition data for this specific compound are not confirmed in peer-reviewed literature, the 2-methyl-4-nitroaniline scaffold appears in ChEMBL-linked binding assays with IC50 values in the 200 nM range against MMP2 [4]. The imine functionality of CAS 14632-40-7 provides a hydrolytically labile linkage that can be exploited in pro-drug designs or as a reversible covalent warhead. Researchers exploring MMP inhibitor SAR can use this compound as a modular building block, comparing activity against the reduced BNA analog or the des-methyl variant to isolate the contributions of the imine bond and ortho-methyl group [4].

Calibration Standard for Computational Chemistry Benchmarking of Push-Pull Chromophores

With a precisely computed electronic energy (-800.574483435 hartree) and dipole moment (7.1497 D) at the B3LYP/6-31G* level [3], this compound can serve as a reference molecule for validating DFT functionals and basis sets used to predict non-linear optical properties of donor-π-acceptor systems. The availability of experimental photoelectron spectra for the broader N-benzylideneaniline series [2] provides an experimental anchor for benchmarking computed ionization potentials and conformational energy surfaces.

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